molecular formula C15H17F4NO4 B14772242 2-((Tert-butoxycarbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

2-((Tert-butoxycarbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B14772242
M. Wt: 351.29 g/mol
InChI Key: VTXRBFRBIMQSTJ-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorinated aromatic ring, and a propanoic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino acid derivative with a Boc group, followed by the introduction of the fluorinated aromatic ring through a series of coupling reactions. The final step usually involves the deprotection of the Boc group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions on the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity and specificity, while the Boc group can protect reactive sites during chemical reactions. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
  • 2-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
  • 2-((Tert-butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid

Uniqueness

2-((Tert-butoxycarbonyl)amino)-3-(2-fluoro-4-(trifluoromethyl)phenyl)propanoic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. This combination can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H17F4NO4

Molecular Weight

351.29 g/mol

IUPAC Name

3-[2-fluoro-4-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)6-8-4-5-9(7-10(8)16)15(17,18)19/h4-5,7,11H,6H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

VTXRBFRBIMQSTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C(F)(F)F)F)C(=O)O

Origin of Product

United States

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